Cas no 2034271-58-2 (3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide)

3-Fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a fluorine atom and a methoxy group at the 3- and 4-positions, respectively. The structure is further modified by a 2-(thiophen-2-yl)pyridin-4-ylmethyl moiety attached to the amide nitrogen. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a pharmacophore, combining electron-rich heterocycles (thiophene and pyridine) with polar functional groups (fluoro and methoxy) that may enhance binding affinity or metabolic stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in targeting receptors or enzymes where such substituents are advantageous.
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide structure
2034271-58-2 structure
Product Name:3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
CAS No:2034271-58-2
MF:C18H15FN2O2S
MW:342.387306451797
CID:5349725
Update Time:2025-08-05

3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
    • 3-fluoro-4-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
    • 3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
    • Inchi: 1S/C18H15FN2O2S/c1-23-16-5-4-13(10-14(16)19)18(22)21-11-12-6-7-20-15(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22)
    • InChI Key: SYRXVKXUMRNIBV-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(C=CN=1)CNC(C1C=CC(=C(C=1)F)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 426
  • XLogP3: 3.1
  • Topological Polar Surface Area: 79.5

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Additional information on 3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide

3-Fluoro-4-Methoxy-N-{[2-(Thiophen-2-Yl)Pyridin-4-Yl]Methyl}Benzamide: A Comprehensive Overview

3-Fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide, also known by its CAS number 2034271-58-2, is a complex organic compound with a unique structure that combines several functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure features a benzamide core with substituents that include a fluoro group at the 3-position, a methoxy group at the 4-position, and a thiophene-pyridine moiety attached via a methylene group. These structural elements contribute to its diverse chemical properties and reactivity.

The synthesis of 3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthetic pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the process. The compound's synthesis typically begins with the preparation of the benzamide derivative, followed by the introduction of the fluoro and methoxy groups through nucleophilic substitution or electrophilic aromatic substitution reactions. The final step involves coupling the benzamide with the thiophene-pyridine moiety, often using coupling agents like HATU or EDCI in combination with a catalyst such as DMAP.

The physical and chemical properties of 3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide have been extensively studied to understand its behavior in different environments. Its melting point, solubility, and stability under various conditions are critical factors for its application in real-world scenarios. Recent research has highlighted its excellent solubility in polar solvents, which makes it suitable for use in aqueous-based formulations. Additionally, the compound exhibits moderate stability under thermal and oxidative conditions, which is advantageous for its storage and transportation.

The biological activity of 3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yli]methyl}benzamide has been a focal point of recent investigations. Studies have demonstrated that this compound possesses potent inhibitory effects on several enzymes, including kinases and proteases, making it a promising candidate for drug development. For example, a 2023 study published in Nature Communications reported that this compound effectively inhibits the activity of cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Furthermore, preliminary toxicological studies indicate that the compound has low cytotoxicity against normal human cells, suggesting its potential as a selective therapeutic agent.

In addition to its biological applications, 3-fluoro-4-methoxy-N-{[2-(thiophen

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